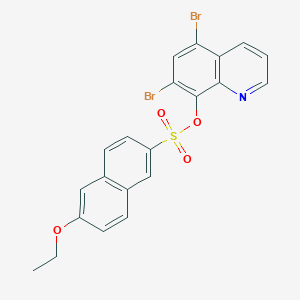

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate

Description

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate is a synthetic organic compound characterized by a quinoline core substituted with bromine atoms at positions 5 and 7, linked via an 8-yl group to a 6-ethoxynaphthalene-2-sulfonate moiety. Its crystallographic data, if available, would typically be refined using software such as SHELX, a widely adopted system for small-molecule and macromolecular structure determination .

Properties

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 6-ethoxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Br2NO4S/c1-2-27-15-7-5-14-11-16(8-6-13(14)10-15)29(25,26)28-21-19(23)12-18(22)17-4-3-9-24-20(17)21/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCJCELWOKOIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. The starting materials often include 5,7-dibromoquinoline and 6-ethoxynaphthalene-2-sulfonyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the bromine positions.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The bromine atoms and sulfonate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate with structurally analogous compounds highlights differences in substituent effects, reactivity, and applications.

Table 1: Key Properties of Selected Compounds

Key Findings:

Substituent Effects : Bromine atoms in the target compound enhance electrophilic reactivity compared to methoxy or prenyl groups in analogs like 4'-Hydroxy-5,7-dimethoxy-6-prenylisoflavan . This may influence binding affinity in biological targets.

Stability : Ethoxy and sulfonate groups in the target compound likely improve solubility but reduce thermal stability relative to prenylated isoflavans.

Crystallography : Structural determination of such compounds often relies on software like SHELX, which refines X-ray diffraction data to resolve complex substituent arrangements .

Research Limitations and Methodological Considerations

The provided evidence lacks direct data on this compound. However, the SHELX system is critical for analyzing crystallographic data of similar heterocyclic compounds, enabling precise bond-length and angle measurements . For instance, the prenyl-substituted isoflavan in was likely characterized using such tools, though its structure differs significantly from the target compound.

Biological Activity

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate is a synthetic compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C₁₉H₁₃Br₂N₁O₃S

- Molecular Weight: 503.42 g/mol

- CAS Number: Not widely reported, but related compounds can be found under similar identifiers.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and apoptosis.

- Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Ion Channels : Preliminary studies suggest that the compound can influence ion channel activity, which is critical in neuronal signaling.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC3) demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC3 | 20 |

| HeLa | 12 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Animal Models : In rodent models of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound led to apoptosis in MCF-7 cells via activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

- Inflammation Model Study : Another study investigated the compound's effects on inflammation using a mouse model. Results indicated a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) after administration of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.